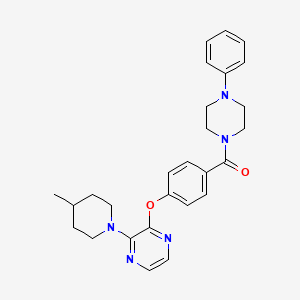

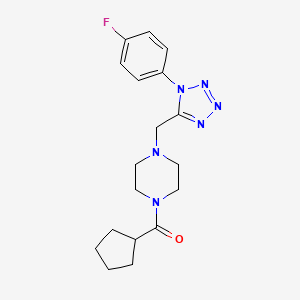

![molecular formula C17H23N3O4 B2395066 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 941870-18-4](/img/structure/B2395066.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group , a pyridin-4-ylmethyl group, and an oxalamide group. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group is a cyclic structure containing oxygen atoms , the pyridin-4-ylmethyl group is a derivative of pyridine, a basic heterocyclic organic compound, and oxalamide is a type of amide.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The 1,4-dioxaspiro[4.5]decan-2-ylmethyl group would form a cyclic structure, while the pyridin-4-ylmethyl and oxalamide groups would likely be arranged linearly .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide and pyridine groups. Amides are typically quite stable but can undergo hydrolysis, particularly under acidic or basic conditions. Pyridine is a basic compound and can participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the amide group could allow for hydrogen bonding, potentially influencing its solubility and boiling point .科学的研究の応用

Synthesis and Structure

Compounds with similar structural features have been synthesized through various chemical reactions, demonstrating growth-regulating activity and the ability to act as dopamine agonists in pharmacological evaluations. For example, a compound prepared by the Mannich reaction showed growth-regulating activity, while another synthesized via alkylation exhibited potential as a dopamine agonist (Sharifkanov et al., 2001; Brubaker & Colley, 1986).

Pharmacological Evaluation

Related compounds have been evaluated for their pharmacological activities, such as antagonistic effects on opioid receptors and roles in modulating feeding, arousal, stress, and drug abuse. For instance, studies have characterized κ-opioid receptor antagonists, highlighting their potential in treating depression and addiction disorders (Grimwood et al., 2011).

Chemical Properties and Applications

The chemical properties and applications of related spiro compounds have been explored in various studies. This includes the room temperature Cu-catalyzed N-arylation of oxazolidinones and amides, showcasing the versatility and functional group tolerance of these reactions. Such studies underscore the potential utility of spiro compounds in chemical synthesis and material science (Bhunia et al., 2022).

Safety and Hazards

特性

IUPAC Name |

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(pyridin-4-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c21-15(19-10-13-4-8-18-9-5-13)16(22)20-11-14-12-23-17(24-14)6-2-1-3-7-17/h4-5,8-9,14H,1-3,6-7,10-12H2,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDCRPRNSMMOJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

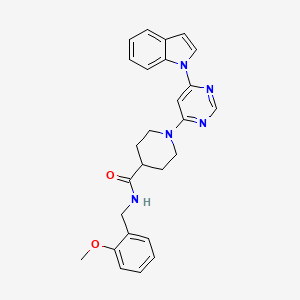

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)

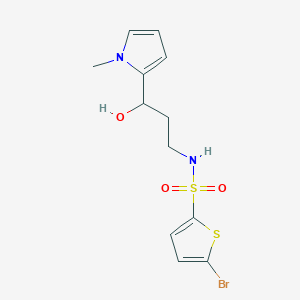

![2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2394987.png)

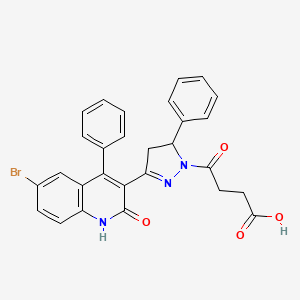

![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2395002.png)

![N-[2-[(1,5-Dimethyl-6-oxopyridin-3-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2395003.png)

![3-[2-[(2-Chloroacetyl)amino]propan-2-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2395004.png)